molecular formula C18H17NO3 B5713875 4-benzoylphenyl 1-pyrrolidinecarboxylate

4-benzoylphenyl 1-pyrrolidinecarboxylate

Cat. No.: B5713875
M. Wt: 295.3 g/mol
InChI Key: CIIUSKHECPKUNO-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 1-pyrrolidinecarboxylate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring linked through a carbamate group to a bifunctional benzophenone core. The pyrrolidine ring is a privileged saturated scaffold in pharmaceutical science, known to contribute favorably to a molecule's three-dimensional coverage, solubility, and metabolic profile . Its incorporation is a common strategy to explore structure-activity relationships and optimize the physicochemical parameters of drug candidates . The carbamate functional group often serves as a stable linker or a modifiable handle in the design of bioactive molecules. Simultaneously, the benzoyl (benzophenone) fragment is a well-established motif in developing therapeutic agents, found in compounds with a broad spectrum of biological activities . This structural feature can be utilized as a key intermediate in synthesizing more complex molecules targeting various diseases. Researchers may employ this compound as a versatile precursor for the synthesis of novel compounds, such as protease inhibitors, receptor ligands, and other biologically active small molecules. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-benzoylphenyl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)22-18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIUSKHECPKUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylphenyl 1-pyrrolidinecarboxylate typically involves the esterification of 4-benzoylphenol with pyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoylphenyl 1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

4-benzoylphenyl 1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzoylphenyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets in biological systems. The benzoyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Photoaffinity Ligands with Hydrophobic Substituents

Key analogs from include:

6-[2-(4-Benzoylphenyl)-propionyloxymethyl]-5,6,7,8-tetrahydropterin : This compound incorporates the 4-benzoylphenyl group into a pterin scaffold. Its hydrophobic nature increases binding affinity compared to azide- or diazirine-containing analogs, suggesting that bulky aromatic substituents improve enzyme interaction .

6-Azidomethyltetrahydropterin : The azide group offers photolability but may reduce binding efficiency due to lower hydrophobicity.

6-[4-(3-Trifluoromethyl-3H-diazirine-3-yl)]-tetrahydropterin : Diazirine groups provide crosslinking capabilities but may compromise target specificity due to smaller steric bulk.

Table 1: Substituent Effects on Binding Affinity

Substituent Binding Affinity (Relative) Enzyme Target Key Property
4-Benzoylphenyl High hTH, hPAH Hydrophobic interaction
Azidomethyl Moderate hTH, hPAH Photolabile, smaller size
Trifluoromethyl-diazirine Low-Moderate hTH, hPAH Crosslinking, polar

Piperidine vs. Pyrrolidine Carboxylates

describes Benzyl 4-aminopiperidine-1-carboxylate, a piperidine-based analog. Key differences include:

  • Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Safety Profile: Piperidine derivatives like Benzyl 4-aminopiperidine-1-carboxylate lack thorough toxicological data, suggesting caution in handling .

Ester vs. Amide Derivatives

details N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide , an amide analog. Comparisons include:

  • Functional Groups : The carboxylate ester in 4-benzoylphenyl 1-pyrrolidinecarboxylate may offer higher metabolic stability compared to carboxamides, which are prone to hydrolysis.
  • Spectroscopic Data : IR spectra would differ significantly (ester C=O stretch ~1740 cm⁻¹ vs. amide C=O ~1650 cm⁻¹) .

Table 3: Functional Group Impact

Compound Functional Group IR C=O Stretch (cm⁻¹) Metabolic Stability
This compound Ester ~1740 High
N-(4-Benzoylphenyl)-pyrrole-carboxamide Amide ~1650 Moderate

Research Findings and Implications

Hydrophobic Substituents : The 4-benzoylphenyl group significantly enhances binding affinity in enzyme studies, outperforming azide and diazirine analogs .

Ring Size Effects : Pyrrolidine’s 5-membered ring may optimize steric interactions compared to piperidine derivatives, though toxicity data remain sparse .

Functional Group Selection : Carboxylate esters provide superior metabolic stability over amides, critical for in vivo applications .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-benzoylphenyl 1-pyrrolidinecarboxylate?

  • Answer : Statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while accounting for interactions between variables. Post-optimization, techniques like HPLC or GC-MS validate purity and yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : X-ray crystallography resolves the compound’s 3D structure, including bond angles and torsion angles critical for understanding steric effects. Hirshfeld surface analysis complements this by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Spectroscopic validation via 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) confirms functional groups and molecular weight .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Answer : Cross-validation using multiple techniques is key. For instance, unexpected NMR signals may arise from conformational isomers or impurities. Coupling 2D NMR (e.g., COSY, NOESY) with computational NMR prediction tools (e.g., DFT-based chemical shift calculations) can resolve ambiguities. IR and Raman spectroscopy further validate functional group assignments .

Advanced Research Questions

Q. What computational chemistry approaches are effective for studying the reactivity of this compound?

  • Answer : Quantum mechanical methods (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways, transition states, and activation energies. Molecular dynamics simulations predict solvation effects and stability under varying conditions. Reaction path search algorithms, combined with experimental data, refine mechanisms (e.g., nucleophilic acyl substitution vs. ring-opening pathways) .

Q. How can researchers reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Answer : Advanced SAR analysis requires multi-variable regression models to isolate confounding factors (e.g., lipophilicity vs. steric hindrance). Molecular docking studies (using software like AutoDock Vina) identify binding modes, while free-energy perturbation (FEP) calculations quantify ligand-receptor interactions. Experimental validation via site-directed mutagenesis or isotopic labeling clarifies ambiguous results .

Q. What methodologies are recommended for investigating the compound’s degradation pathways under environmental conditions?

  • Answer : Accelerated stability studies (e.g., forced degradation under UV light, acidic/alkaline hydrolysis) coupled with LC-MS/MS identify degradation products. Environmental fate modeling (e.g., EPI Suite) predicts persistence and bioaccumulation. Experimental validation via soil/water microcosm studies quantifies half-lives and metabolite toxicity .

Methodological Frameworks

Q. How can integrated computational-experimental workflows improve reaction scalability?

  • Answer : Adopt the ICReDD framework:

  • Step 1 : Use quantum chemistry to screen reaction conditions (e.g., solvent dielectric, catalyst efficiency).
  • Step 2 : Machine learning (e.g., Bayesian optimization) narrows experimental parameters.
  • Step 3 : Microreactor systems enable rapid iteration of optimized conditions.
    Feedback loops between simulations and bench experiments minimize trial-and-error .

Q. What advanced reactor designs enhance the efficiency of multi-step syntheses involving this compound?

  • Answer : Continuous-flow reactors with in-line analytics (e.g., PAT tools) improve heat/mass transfer and reduce side reactions. Membrane reactors (e.g., ceramic membranes) separate intermediates in real-time, while 3D-printed microfluidic devices enable precise control of residence time and mixing .

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